Methyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate
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Overview
Description
The compound appears to contain a thiophene ring, a piperazine ring, and a methoxyphenyl group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. Piperazine is a six-membered ring with four carbon atoms and two nitrogen atoms. The methoxyphenyl group consists of a phenyl ring (a six-membered carbon ring) with a methoxy group (-OCH3) attached .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), Raman spectroscopy (FT-Ra), and nuclear magnetic resonance (NMR) .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through experimental methods and theoretical calculations. These properties include the compound’s geometric parameters, spectroscopic data, reactivity, stability, and thermodynamic properties .Scientific Research Applications
1. 5-HT7 Receptor Antagonists
A study focused on the synthesis of piperazine derivatives, including compounds similar to Methyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate, as 5-HT7 receptor antagonists. These compounds showed significant activity as antagonists of the 5-HT7 receptor, which is of interest for developing treatments for neuropsychiatric disorders and other conditions where serotonin modulation can have therapeutic benefits (Yoon et al., 2008).
2. PPARpan Agonists
Another research demonstrated an efficient synthesis of a potent PPARpan agonist, showcasing the application of this compound derivatives in the development of drugs targeting peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in the regulation of metabolism, inflammation, and cellular differentiation, making them targets for treating diabetes, obesity, and related metabolic disorders (Guo et al., 2006).
3. Antimicrobial Agents
A study explored the selective killing of bacterial persisters by a compound closely related to this compound, without affecting normal antibiotic-sensitive cells. This suggests potential applications in combating antibiotic resistance by targeting persistent bacterial populations (Kim et al., 2011).
4. Metabolic Pathways in Soybeans
Research on the metabolic pathways and residue levels of thifensulfuron methyl in soybeans provides insights into the environmental and agricultural applications of related compounds. This study highlights the plant's ability to metabolize and degrade such chemicals, which is relevant for assessing the environmental impact and safety of agricultural chemicals (Brown et al., 1993).
5. Alzheimer's Disease Treatment
A novel compound, identified for its potential treatment of cognitive disorders like Alzheimer's disease, demonstrates the broad application of this compound derivatives in neuropharmacology. Such compounds can serve as selective antagonists for neurological receptors, offering new avenues for treating complex brain diseases (Nirogi et al., 2017).
Future Directions
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which this compound is a part of, are commonly found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
Piperazine derivatives are known to modulate the pharmacokinetic properties of drug substances . They can interact with their targets and cause changes that result in their biological activity .
Biochemical Pathways
Piperazine derivatives are known to be involved in a variety of biochemical pathways due to their wide range of biological and pharmaceutical activity .
Pharmacokinetics
Piperazine derivatives are known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Piperazine derivatives are known to have a wide range of biological and pharmaceutical activity .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is likely to be complex and could involve both covalent and non-covalent bonding .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Similar compounds have shown threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It’s likely that it interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
methyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl-4-(4-methylphenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S2/c1-17-7-9-18(10-8-17)21-16-32-22(24(27)31-3)23(21)33(28,29)26-13-11-25(12-14-26)19-5-4-6-20(15-19)30-2/h4-10,15-16H,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXIMWYBLCGWPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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